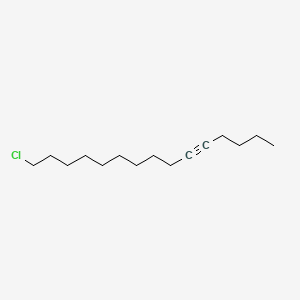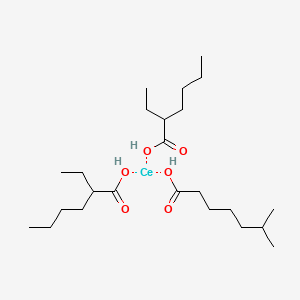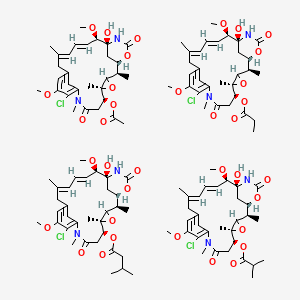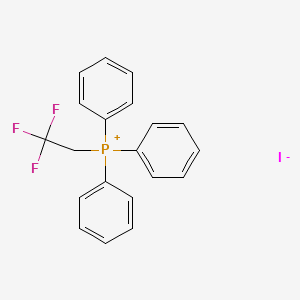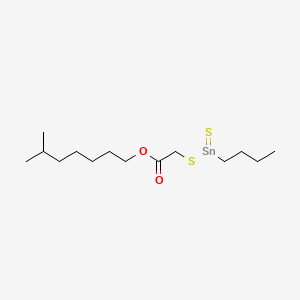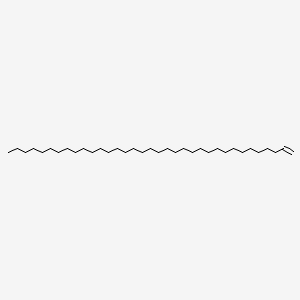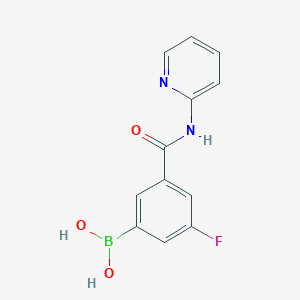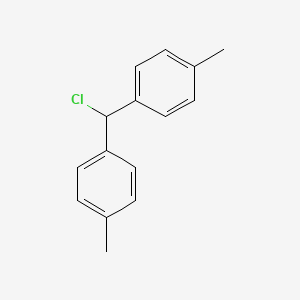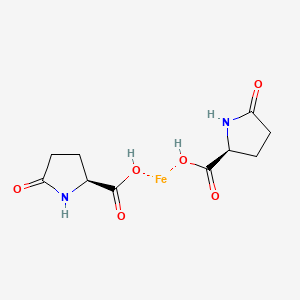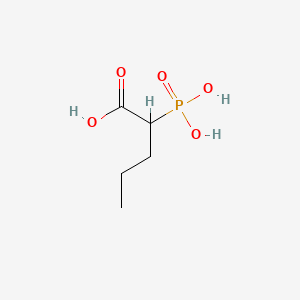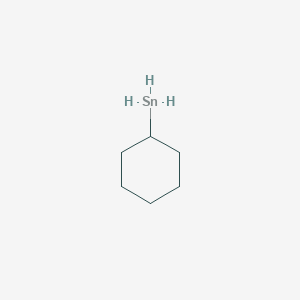
Stannane, cyclohexyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Stannane, cyclohexyl- is an organotin compound with the chemical formula C6H11SnH3. It is a derivative of stannane (SnH4) where one of the hydrogen atoms is replaced by a cyclohexyl group (C6H11). This compound is part of the broader class of organotin compounds, which are known for their applications in organic synthesis and industrial processes.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Stannane, cyclohexyl- can be synthesized through various methods, including:
Stannylation Reaction: This involves the reaction of cyclohexyl halides with hexamethyldistannane in the presence of a catalyst.
Hydrostannation: This method involves the addition of stannane to alkenes or alkynes in the presence of a catalyst.
Industrial Production Methods
Industrial production of stannane, cyclohexyl- often involves large-scale stannylation reactions using readily available starting materials and catalysts. The process is optimized for high yield and purity, ensuring the compound meets industrial standards.
Analyse Chemischer Reaktionen
Types of Reactions
Stannane, cyclohexyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form cyclohexylstannic acid (C6H11Sn(OH)3) using oxidizing agents like hydrogen peroxide.
Reduction: It can be reduced to form cyclohexylstannane (C6H11SnH3) using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Catalysts: Palladium, platinum, and other transition metals.
Major Products Formed
Cyclohexylstannic Acid: Formed through oxidation.
Cyclohexylstannane: Formed through reduction.
Cyclohexylstannyl Halides: Formed through substitution reactions.
Wissenschaftliche Forschungsanwendungen
Stannane, cyclohexyl- has a wide range of applications in scientific research, including:
Organic Synthesis: Used as a reagent in the synthesis of complex organic molecules.
Catalysis: Acts as a catalyst in various chemical reactions, including polymerization and cross-coupling reactions.
Biological Studies: Investigated for its potential use in biological systems due to its unique chemical properties.
Material Science: Used in the development of new materials with specific properties, such as increased conductivity or stability.
Wirkmechanismus
The mechanism of action of stannane, cyclohexyl- involves its ability to act as a nucleophile or electrophile in chemical reactions. The cyclohexyl group provides steric hindrance, which can influence the reactivity and selectivity of the compound. The tin atom can form bonds with various substrates, facilitating different types of chemical transformations .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Tributyltin Hydride (Tributylstannane): Another organotin compound used in radical reactions and as a reducing agent.
Stannane (SnH4): The parent compound of stannane, cyclohexyl-, used in various chemical reactions.
Stanene: A two-dimensional material composed of tin atoms, used in material science and electronics.
Uniqueness
Stannane, cyclohexyl- is unique due to the presence of the cyclohexyl group, which provides specific steric and electronic properties. This makes it particularly useful in selective organic synthesis and catalysis, where control over reactivity and selectivity is crucial .
Eigenschaften
CAS-Nummer |
39858-44-1 |
|---|---|
Molekularformel |
C6H14Sn |
Molekulargewicht |
204.89 g/mol |
IUPAC-Name |
cyclohexylstannane |
InChI |
InChI=1S/C6H11.Sn.3H/c1-2-4-6-5-3-1;;;;/h1H,2-6H2;;;; |
InChI-Schlüssel |
BXIDVZRYCXKZSB-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCC(CC1)[SnH3] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



